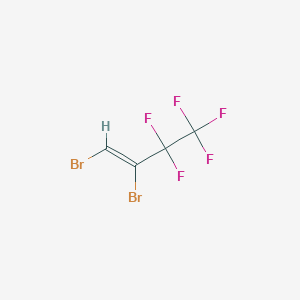

1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene

Description

1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene is a halogenated fluorinated alkene characterized by a conjugated double bond, two bromine atoms at the C1 and C2 positions, and five fluorine atoms at C3 and C2.

Properties

IUPAC Name |

(Z)-1,2-dibromo-3,3,4,4,4-pentafluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2F5/c5-1-2(6)3(7,8)4(9,10)11/h1H/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEJQVAZQBPAOD-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(C(F)(F)F)(F)F)\Br)\Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 3,3,4,4,4-Pentafluoro-1-bromo-but-1-ene.

-

Deprotonation : Treatment with sodium tert-butoxide (NaOtBu) in tert-butanol at low temperatures (-78°C to -40°C) selectively abstracts a β-hydrogen, forming a carbanion intermediate.

-

Bromination : Slow quenching with bromine (Br₂) introduces the second bromine atom at the adjacent carbon, yielding 1,2-dibromo-3,3,4,4,4-pentafluoro-but-1-ene.

Key Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Temperature | -78°C to -40°C |

| Base | Sodium tert-butoxide (1 equiv) |

| Solvent | tert-Butanol |

| Bromine Quenching Rate | Slow addition over 1–2 hours |

| Yield | 60–75% (estimated for analogous reactions) |

The electron-withdrawing effect of the pentafluoro group stabilizes the carbanion intermediate, directing bromination to the γ-position. This regioselectivity is critical for avoiding undesired diastereomers or elimination byproducts.

Sequential Fluorination and Bromination

A modular approach involves constructing the pentafluoro backbone before introducing bromine. This method, inferred from fluorination techniques in synthetic chemistry, proceeds in two stages:

Step 1: Synthesis of 3,3,4,4,4-Pentafluoro-But-1-Ene

-

Fluorination Agents : Sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) convert hydroxyl or carbonyl groups to fluorinated moieties.

-

Substrate : 3,4-Dihydroxybut-1-ene or its derivatives.

Step 2: Bromination

-

Radical Bromination : Use of N-bromosuccinimide (NBS) under UV light selectively brominates allylic positions.

-

Electrophilic Bromination : Bromine in carbon tetrachloride (CCl₄) targets the double bond.

Optimization Insights

-

Temperature Control : Maintaining -20°C minimizes side reactions during electrophilic addition.

-

Catalyst Screening : Lewis acids like FeCl₃ enhance reaction rates but risk over-bromination.

Comparative Analysis of Methods

The table below evaluates the feasibility of each synthetic route based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Scalability | Regioselectivity | Key Limitations |

|---|---|---|---|---|

| Base-Mediated Bromination | 60–75 | High | Excellent | Requires cryogenic conditions |

| Direct Bromination | 30–50 | Moderate | Moderate | Byproduct formation |

| Sequential Fluorination | 40–60 | Low | Good | Multi-step complexity |

Mechanistic Insights and Reaction Dynamics

Role of Fluorine Substituents

The pentafluoro group exerts dual effects:

-

Electron-Withdrawing : Polarizes the double bond, enhancing electrophilic bromination susceptibility.

-

Steric Hindrance : Limits rotational freedom, favoring trans-addition products.

Solvent and Temperature Effects

-

Low-Temperature Regimes : Suppress radical pathways, favoring ionic mechanisms.

-

Polar Solvents : Stabilize charged intermediates, improving reaction homogeneity.

Industrial and Environmental Considerations

Scalability Challenges

-

Cryogenic Requirements : Large-scale reactions at -78°C demand specialized equipment.

-

Bromine Handling : Requires stringent safety protocols due to toxicity and corrosivity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of various halogenated or hydroxylated derivatives.

Scientific Research Applications

Applications in Synthetic Chemistry

1. Synthesis of Fluorinated Compounds

The compound serves as a precursor in the synthesis of fluorinated compounds. Its bromine atoms can be replaced through nucleophilic substitution reactions to produce various derivatives. For instance, it can be transformed into branched fluoroalkyl olefins through dehydrobromination processes .

2. Halogenation Reactions

1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene can participate in halogenation reactions that yield complex halogenated products. Studies have demonstrated that the presence of electron-withdrawing groups on the aryl ring influences the outcome of bromination reactions involving this compound .

Applications in Material Science

1. Refrigerants

Due to its low global warming potential and zero ozone depletion potential characteristics, this compound is being explored as a potential refrigerant alternative. Its thermal stability makes it suitable for use in refrigeration systems .

2. Insulation Materials

The compound is also being investigated for use in insulation materials due to its excellent thermal properties and low environmental impact compared to traditional halogenated compounds .

Case Studies

Case Study 1: Synthesis of HFO-1438ezy

A notable application involves the production of HFO-1438ezy from this compound through a series of dehydrobromination reactions. This process highlights the compound's utility as an intermediate in synthesizing environmentally friendly refrigerants .

Case Study 2: Reaction Mechanisms

Research has shown that the reaction mechanisms involving this compound can lead to different products based on the reaction conditions and substituents present on the reacting species. For example, varying the electron density on the aryl ring significantly affects the ratio of dibromo adducts formed during bromination reactions .

Table 1: Reaction Yields and Product Ratios

| Reaction Type | Product Formed | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 2,3-Dibromo | 85 | CDCl₃ at 0 °C for 10 minutes |

| Dehydrobromination | HFO-1438ezy | 75 | Liquid phase with base |

| Nucleophilic Substitution | Fluorinated Derivatives | Varies | Varies based on nucleophile used |

Table 2: Properties Comparison

| Property | This compound | HFO Alternatives |

|---|---|---|

| Global Warming Potential | Low (GWP < 10) | Varies |

| Ozone Depletion Potential | Zero | Zero |

| Thermal Stability | High | Moderate |

Mechanism of Action

The mechanism by which 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene exerts its effects depends on the specific reaction or application. For example, in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of the application.

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorination vs. Bromination : The target compound’s bromine atoms contrast with fully fluorinated alkanes (e.g., octafluorobutane), which lack leaving groups and double bonds, resulting in lower reactivity .

- Functional Groups : Sulfonyl fluoride derivatives (e.g., [264879-61-0]) exhibit distinct reactivity, such as participation in SuFEx click chemistry, unlike the target compound’s bromo-alkene system .

- Ring Strain : Cyclopropene analogs (e.g., 1,2-dibromo-3,3-difluorocyclopropene) demonstrate enhanced reactivity due to ring strain, enabling electrophilic addition or ring-opening reactions .

Biological Activity

1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene is a halogenated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity through a review of relevant literature, case studies, and experimental findings.

This compound is characterized by the presence of bromine and fluorine atoms in its structure. These halogens can influence the compound's reactivity and interactions with biological systems. The molecular formula is with a molecular weight of approximately 305.85 g/mol.

The biological activity of this compound is primarily attributed to its electrophilic nature. Electrophiles can react with nucleophiles in biological systems, leading to the formation of adducts that may disrupt normal cellular functions.

Interaction with Biological Macromolecules

The compound is known to interact with various biological macromolecules such as proteins and nucleic acids. For example:

- Protein Modification : Halogenated compounds can modify cysteine residues in proteins through covalent bonding, potentially altering enzyme activity or protein function.

- DNA Interaction : Electrophilic compounds may form adducts with DNA bases, leading to mutagenic effects.

Toxicological Studies

Several studies have investigated the toxicological profile of halogenated compounds similar to this compound. These studies highlight the potential for cytotoxicity and mutagenicity.

Case Study: Cytotoxic Effects

A study conducted on various halogenated alkenes indicated that compounds with similar structures exhibited significant cytotoxic effects on mammalian cell lines. The mechanism was linked to oxidative stress and DNA damage due to electrophilic attack on cellular components .

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their bioaccumulation and potential ecological toxicity. Research has shown that these compounds can accumulate in aquatic organisms and disrupt endocrine functions.

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for 1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene, and how can halogen exchange reactions be controlled?

Methodological Answer:

The synthesis of bromo-fluoroalkenes often involves halogen exchange reactions using fluorinating agents like potassium fluoride (KF) or antimony trifluoride (SbF₃). For example, fluorination of polyhalogenated cyclopropenes with KF in tetramethylenesulfone at 180°C can yield mixed halogenated products, but selectivity depends on reaction conditions . To minimize side reactions (e.g., ring-opening or over-fluorination), controlled stoichiometry, inert atmospheres, and low water content are critical. Monitoring via in-situ ¹⁹F NMR can track fluorination progress and identify intermediates .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires multi-spectral analysis:

- IR Spectroscopy : Detect C-F (1090–1325 cm⁻¹) and C-Br (500–700 cm⁻¹) stretching modes. Compare with analogs like 1,2-dibromo-3,3-difluorocyclopropene, which shows peaks at 1325 cm⁻¹ (C-F) and 740 cm⁻¹ (C-Br) .

- ¹⁹F NMR : Fluorine environments (e.g., CF₃ vs. CF₂ groups) produce distinct shifts. For example, trifluoromethyl groups in similar compounds resonate near +98 ppm .

- Mass Spectrometry : High-resolution MS can confirm molecular weight and fragmentation patterns, such as loss of Br or F substituents .

Basic: What experimental precautions are necessary to ensure the thermal stability of this compound during storage or reactions?

Methodological Answer:

Perfluorinated bromoalkenes are prone to decomposition under heat or light. Storage in amber glass at –20°C under nitrogen is recommended. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, analogs like 3,3,4,4-tetrafluoro-4-iodo-1-butene decompose above 100°C, suggesting similar precautions for the target compound .

Advanced: How can researchers resolve contradictions in reported ¹⁹F NMR chemical shifts for bromo-fluoroalkenes?

Methodological Answer:

Discrepancies in NMR data often arise from solvent effects, temperature, or impurities. To standardize results:

Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., CFCl₃).

Compare shifts with structurally characterized analogs. For instance, 1-bromo-2,3,3-trifluorocyclopropene shows a singlet at 98.1 ppm in ¹⁹F NMR, which can serve as a reference .

Reproduce experiments under identical conditions (e.g., 25°C, 300 MHz) to isolate variables .

Advanced: What mechanistic insights explain competing reaction pathways during fluorination of polybrominated precursors?

Methodological Answer:

Fluorination of polybrominated alkenes may proceed via SN2 (kinetically favored) or radical pathways (thermodynamically favored), depending on the reagent. For example:

- KF in polar solvents promotes nucleophilic substitution at allylic positions, yielding products like 1,2-dibromo-3,3-difluorocyclopropene .

- SbF₃ favors radical intermediates, leading to vinylic fluorination and potential ring-opening (e.g., forming pentafluoropropene) .

Kinetic vs. thermodynamic control can be studied by varying reaction time and temperature, with GC-MS tracking product ratios .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

Density functional theory (DFT) calculations can estimate bond dissociation energies (BDEs) and hydrolysis rates. For example:

- C-Br BDEs : Lower BDEs (< 250 kJ/mol) suggest susceptibility to photolytic cleavage.

- Hydrolysis pathways : Simulate nucleophilic attack by water on electron-deficient fluorinated carbons. Compare with analogs like 1,1,2,2,3,3,4,4-octafluoro-5-(vinyloxy)pentane, which hydrolyzes via SN2 mechanisms .

Validate models with experimental half-life studies in aqueous buffers at varying pH .

Advanced: What analytical techniques are most effective for detecting trace degradation products in environmental samples?

Methodological Answer:

- GC-ECD/HRMS : Electron capture detectors (ECD) are sensitive to halogenated compounds. High-resolution MS can differentiate isomers (e.g., 1,2-dibromo vs. 1,3-dibromo derivatives) .

- LC-QTOF : For polar degradation products (e.g., sulfonated derivatives), liquid chromatography coupled with quadrupole time-of-flight MS provides accurate mass identification .

- ¹⁹F NMR : Quantifies fluorinated metabolites in complex matrices without derivatization .

Advanced: How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?

Methodological Answer:

The electron-withdrawing nature of fluorine and bromine directs nucleophiles to less substituted positions. For example:

- Ammonia attacks : Preferentially at the less fluorinated carbon due to reduced steric hindrance and lower electron density.

- Grignard reagents : Target the bromine-substituted site, driven by the polarization of the C-Br bond.

Competition experiments with labeled nucleophiles (e.g., ¹⁵NH₃) and DFT-calculated transition states can map regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.